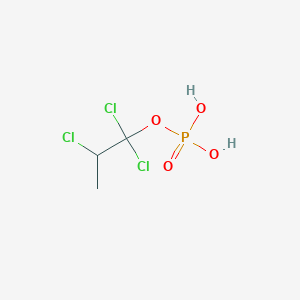
Trichloropropylphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trichloropropylphosphate, also known as this compound, is a useful research compound. Its molecular formula is C3H6Cl3O4P and its molecular weight is 243.41 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Industrial Applications
Flame Retardant : TCPP is primarily employed as a flame retardant in polyurethane foams, textiles, and plastics. It serves as a safer alternative to brominated flame retardants, which have raised environmental and health concerns due to their persistence and toxicity. TCPP's effectiveness in reducing flammability has made it a preferred choice in many consumer products, including furniture and electronic devices .
Plasticizer : In addition to its role as a flame retardant, TCPP functions as a plasticizer in various polymer formulations. It improves flexibility and durability while enhancing the processing characteristics of plastics . This application is particularly relevant in the production of flexible polyvinyl chloride (PVC) products.
Environmental Remediation
TCPP has been studied for its potential in environmental remediation, particularly in wastewater treatment. Research indicates that certain white rot fungi can effectively degrade TCPP, suggesting its removal from contaminated water sources . For example, studies have shown that Trametes versicolor can remove up to 77% of TCPP under specific conditions, highlighting the compound's susceptibility to biological degradation .
Toxicological Studies
While TCPP is widely used, its safety profile requires careful consideration. Toxicological studies have indicated that exposure to TCPP can lead to various health effects in laboratory animals. For instance, long-term studies by the National Toxicology Program have shown that rats exposed to high concentrations of TCPP exhibited changes in organ weights and histopathological alterations in the liver and thymus . These findings underscore the importance of monitoring TCPP levels in products and the environment.
Table 1: Summary of TCPP Applications
| Application Type | Description | Key Benefits |
|---|---|---|
| Flame Retardant | Used in foams, textiles, plastics | Reduces flammability |
| Plasticizer | Enhances flexibility and processing of polymers | Improves durability |
| Environmental Remediation | Biodegradation by fungi | Effective removal from wastewater |
Table 2: Toxicological Findings on TCPP
| Study Type | Findings | Organ Affected |
|---|---|---|
| Long-term Exposure | Increased liver weights; bile duct hyperplasia | Liver |
| Short-term Exposure | Weight loss; organ weight changes | Thymus |
| Aquatic Toxicity | Inhibition of algal growth at low concentrations | Freshwater organisms |
Case Studies
Case Study 1: Flame Retardant Efficacy
A study conducted on polyurethane foam treated with TCPP demonstrated significant reductions in flammability compared to untreated samples. The foam passed standard fire safety tests, making it suitable for use in residential furniture .
Case Study 2: Biodegradation Research
Research involving Trametes versicolor showed that this fungus could effectively degrade TCPP within four days under optimal conditions. The study emphasized the potential for using bioremediation techniques to address environmental contamination caused by organophosphorus flame retardants .
Propiedades
Número CAS |
58888-75-8 |
|---|---|
Fórmula molecular |
C3H6Cl3O4P |
Peso molecular |
243.41 g/mol |
Nombre IUPAC |
1,1,2-trichloropropyl dihydrogen phosphate |
InChI |
InChI=1S/C3H6Cl3O4P/c1-2(4)3(5,6)10-11(7,8)9/h2H,1H3,(H2,7,8,9) |
Clave InChI |
LOOCNDFTHKSTFY-UHFFFAOYSA-N |
SMILES |
CC(C(OP(=O)(O)O)(Cl)Cl)Cl |
SMILES canónico |
CC(C(OP(=O)(O)O)(Cl)Cl)Cl |
Sinónimos |
trichloropropylphosphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















